molecular formula C23H13BrN6 B11057552 2-[1-(Benzylamino)-2,2-dicyanoethenyl]-3-(3-bromophenyl)cyclopropane-1,1,2-tricarbonitrile

2-[1-(Benzylamino)-2,2-dicyanoethenyl]-3-(3-bromophenyl)cyclopropane-1,1,2-tricarbonitrile

Cat. No.: B11057552
M. Wt: 453.3 g/mol
InChI Key: QMBWKOWKGCDLIX-UHFFFAOYSA-N
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Description

2-[1-(BENZYLAMINO)-2,2-DICYANOVINYL]-3-(3-BROMOPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE is a complex organic compound with a unique structure that includes a benzylamino group, a dicyanovinyl group, a bromophenyl group, and a cyclopropanetricarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(BENZYLAMINO)-2,2-DICYANOVINYL]-3-(3-BROMOPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE typically involves multiple steps, starting with the preparation of the cyclopropanetricarbonitrile core This can be achieved through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditionsThe final step involves the bromination of the phenyl ring using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step, as well as the development of more efficient catalysts for the nucleophilic substitution and addition reactions. Additionally, the use of automated synthesis platforms could help streamline the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[1-(BENZYLAMINO)-2,2-DICYANOVINYL]-3-(3-BROMOPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

2-[1-(BENZYLAMINO)-2,2-DICYANOVINYL]-3-(3-BROMOPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(BENZYLAMINO)-2,2-DICYANOVINYL]-3-(3-BROMOPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(BENZYLAMINO)-2,2-DICYANOVINYL]-3-(3-BROMOPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE is unique due to its combination of a cyclopropanetricarbonitrile core with benzylamino, dicyanovinyl, and bromophenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C23H13BrN6

Molecular Weight

453.3 g/mol

IUPAC Name

2-[1-(benzylamino)-2,2-dicyanoethenyl]-3-(3-bromophenyl)cyclopropane-1,1,2-tricarbonitrile

InChI

InChI=1S/C23H13BrN6/c24-19-8-4-7-17(9-19)20-22(13-27,14-28)23(20,15-29)21(18(10-25)11-26)30-12-16-5-2-1-3-6-16/h1-9,20,30H,12H2

InChI Key

QMBWKOWKGCDLIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=C(C#N)C#N)C2(C(C2(C#N)C#N)C3=CC(=CC=C3)Br)C#N

Origin of Product

United States

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